molecular formula C20H21N5O B11439473 5-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine

5-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine

Cat. No.: B11439473
M. Wt: 347.4 g/mol
InChI Key: VQTXBCATFFUWHZ-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine is a complex organic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group and a propan-2-ylphenyl group attached to an imidazo[1,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b][1,2,4]triazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Attachment of the propan-2-ylphenyl group: This step often involves Friedel-Crafts alkylation reactions using propan-2-ylbenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The imidazo[1,2-b][1,2,4]triazole core can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced imidazo[1,2-b][1,2,4]triazole derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

5-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-N-[4-(methyl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine
  • 5-(4-methoxyphenyl)-N-[4-(ethyl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine
  • 5-(4-methoxyphenyl)-N-[4-(tert-butyl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine

Uniqueness

The uniqueness of 5-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]-3H-imidazo[1,2-b][1,2,4]triazol-6-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(4-propan-2-ylphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine

InChI

InChI=1S/C20H21N5O/c1-13(2)14-4-8-16(9-5-14)23-19-18(24-20-21-12-22-25(19)20)15-6-10-17(26-3)11-7-15/h4-13,23H,1-3H3,(H,21,22,24)

InChI Key

VQTXBCATFFUWHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2NC=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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